
N-(2-benzyl-1,3-benzoxazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzyl-1,3-benzoxazol-5-yl)benzamide is a compound that belongs to the benzoxazole family, which is known for its diverse biological activities. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzyl-1,3-benzoxazol-5-yl)benzamide typically involves the condensation of 2-aminophenol with benzaldehyde derivatives, followed by cyclization and subsequent functionalization. One common method involves the use of 2-aminophenol and benzaldehyde in the presence of an acid catalyst to form the benzoxazole core. The resulting intermediate is then reacted with benzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-benzyl-1,3-benzoxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzoxazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of fluorescent dyes and materials.
Mechanism of Action
The mechanism of action of N-(2-benzyl-1,3-benzoxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, disrupting their normal function. In cancer cells, it may inhibit cell proliferation by interfering with cell cycle regulation and inducing apoptosis. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)benzamide: Similar structure but contains a benzothiazole ring instead of a benzoxazole ring.
N-benzimidazol-2yl benzamide: Contains a benzimidazole ring, known for its glucokinase activation properties.
Uniqueness
N-(2-benzyl-1,3-benzoxazol-5-yl)benzamide is unique due to its specific benzoxazole core, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
590393-83-2 |
|---|---|
Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-(2-benzyl-1,3-benzoxazol-5-yl)benzamide |
InChI |
InChI=1S/C21H16N2O2/c24-21(16-9-5-2-6-10-16)22-17-11-12-19-18(14-17)23-20(25-19)13-15-7-3-1-4-8-15/h1-12,14H,13H2,(H,22,24) |
InChI Key |
AGPNYRFTGPGNQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



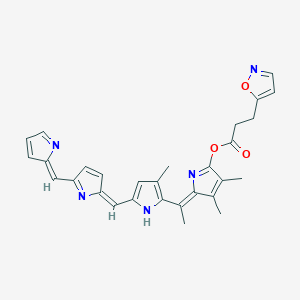
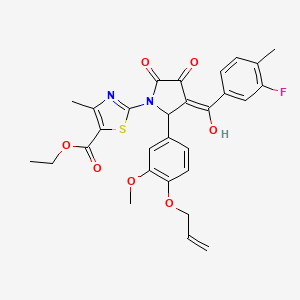

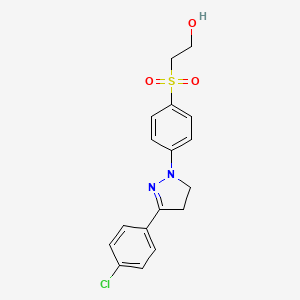
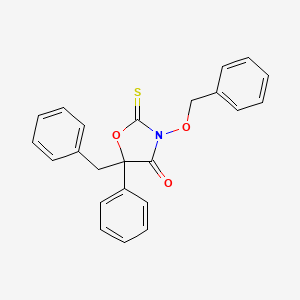

![4-Iodobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12888579.png)

![Dicyclohexyl(2',4',6'-triisopropyl-3'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888583.png)
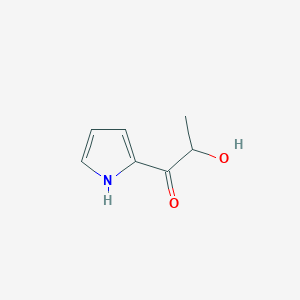
![2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate](/img/structure/B12888598.png)


